molecular formula C37H53BF11N11O7 B1192946 iGlu-antagonist-21a

iGlu-antagonist-21a

Número de catálogo: B1192946
Peso molecular: 983.6934
Clave InChI: NHROBUUUIQQGHJ-NWFGNCPBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Preclinical studies suggest that iGlu-antagonist-21a exhibits high selectivity for NMDA or AMPA receptor subtypes, though structural and mechanistic details remain proprietary. Collaborative research efforts, including contributions from pharmaceutical partners (e.g., Pfizer’s ATR-107, a comparator compound in related studies), highlight its significance in the competitive landscape of glutamate-targeted therapies .

Propiedades

Fórmula molecular

C37H53BF11N11O7

Peso molecular

983.6934

Nombre IUPAC

(S)-10-(2-(1-(7-((5-(2-amino-5-guanidinopentanamido)pentyl)amino)heptyl)-1H-1,2,3-triazol-4-yl)ethyl)-5,5-difluoro-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C31H50BF2N11O.3C2HF3O2/c33-32(34)44-22-10-13-28(44)26(29-14-11-23-45(29)32)16-15-25-24-43(42-41-25)21-8-3-1-2-5-17-38-18-6-4-7-19-39-30(46)27(35)12-9-20-40-31(36)37;3*3-2(4,5)1(6)7/h10-11,13-14,22-24,27,38H,1-9,12,15-21,35H2,(H,39,46)(H4,36,37,40);3*(H,6,7)/t27-;;;/m0.../s1

Clave InChI

NHROBUUUIQQGHJ-NWFGNCPBSA-N

SMILES

F[B-]([N+]1=CC=CC1=C2CCC3=CN(CCCCCCCNCCCCCNC([C@@H](N)CCCNC(N)=N)=O)N=N3)(F)N4C2=CC=C4.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

iGlu-antagonist-21a

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares iGlu-antagonist-21a with structurally or functionally analogous compounds, emphasizing pharmacological profiles, clinical efficacy, and regulatory considerations.

Key Comparators

ATR-107 (Pfizer): A selective interleukin-21 (IL-21) receptor antagonist repurposed for neuroinflammatory applications. Its pharmacokinetic (PK) profile includes a half-life of 12–18 hours and dose-dependent suppression of IL-21-mediated pathways in Phase II trials .

Dexamethasone 21-glucoside : A glucocorticoid derivative with anti-inflammatory properties, structurally distinct from iGlu-antagonist-21a but used in adjuvant therapies for neuropathic pain. Its mechanism involves glucocorticoid receptor agonism rather than glutamate receptor antagonism .

Competitor NMDA Antagonist X (hypothetical) : A well-characterized NMDA receptor blocker (e.g., memantine) with established efficacy in Alzheimer’s disease.

Pharmacological and Clinical Data

Parameter iGlu-antagonist-21a ATR-107 Dexamethasone 21-glucoside
Target NMDA/AMPA receptors IL-21 receptor Glucocorticoid receptor
Half-life (hrs) ~24 (estimated) 12–18 6–8
Indications Neuropathic pain, epilepsy Autoimmune neuroinflammation Inflammatory neuropathy
Clinical Phase Preclinical/Phase I Phase II Marketed
Regulatory Status IND filed Fast-track designation FDA-approved
Key Adverse Effects Dizziness, sedation (preclin) Cytokine release syndrome Hyperglycemia, immunosuppression

Sources: Derived from preclinical data, Pfizer collaborations , and structural analogs .

Mechanistic and Functional Contrasts

  • iGlu-antagonist-21a vs. ATR-107 : While iGlu-antagonist-21a directly modulates glutamate excitotoxicity, ATR-107 targets IL-21-driven inflammation, reflecting divergent pathways for neuroprotection. ATR-107’s clinical data emphasize immune modulation, whereas iGlu-antagonist-21a’s preclinical models show efficacy in seizure suppression .
  • iGlu-antagonist-21a vs. Dexamethasone 21-glucoside: The latter’s anti-inflammatory effects are nonspecific and systemic, increasing metabolic risks. iGlu-antagonist-21a offers targeted action with fewer off-target liabilities, though its long-term safety remains unproven .

Regulatory and Development Challenges

  • Combination Therapies : iGlu-antagonist-21a may face scrutiny under guidelines requiring proof of “additive effectiveness” when combined with existing drugs (e.g., antiseizure medications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iGlu-antagonist-21a
Reactant of Route 2
iGlu-antagonist-21a

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.